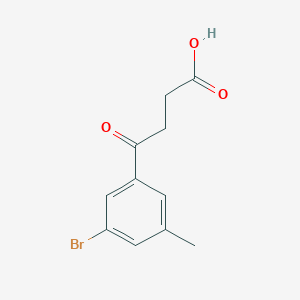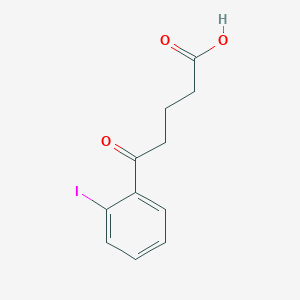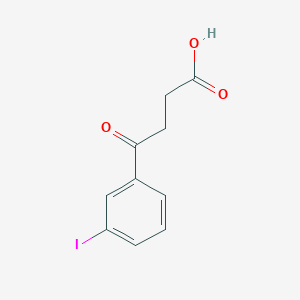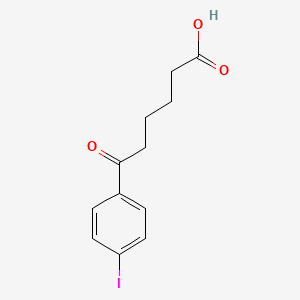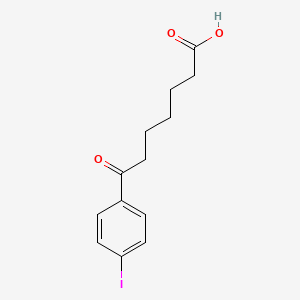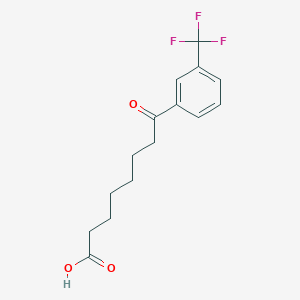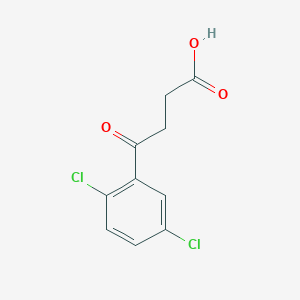
2-(4-Propylbenzoyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Propylbenzoyl)oxazole is a chemical compound with the molecular formula C13H13NO2 . It has a molecular weight of 215.25 .
Synthesis Analysis
Oxazoles, including 2-(4-Propylbenzoyl)oxazole, can be synthesized through various methods. One of the most common methods is the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . Other methods include the copper-catalyzed [3+2] annulation/olefination cascade and the regiocontrolled palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate .Molecular Structure Analysis
The molecular structure of 2-(4-Propylbenzoyl)oxazole consists of a five-membered oxazole ring attached to a propylbenzoyl group .Chemical Reactions Analysis
Oxazoles, including 2-(4-Propylbenzoyl)oxazole, can undergo various chemical reactions. These include electrophilic substitution, disruption of aromatic character at the C4–C5 bond, nucleophilic and hydrolytic cleavage to various functionalized derivatives, singlet oxygen reactions, and Diels–Alder and [2 + 3] cycloaddition processes .Applications De Recherche Scientifique
Novel Synthetic Approaches
Research has explored innovative synthetic methods involving oxazoles, which are structurally related to 2-(4-Propylbenzoyl)oxazole. Luo et al. (2012) developed an efficient modular synthesis of 2,4-oxazole, an important structural motif in various natural products, using a gold-catalyzed oxidation strategy. This process involved a [3 + 2] annulation between a terminal alkyne and a carboxamide, postulating the formation of a terminal α-oxo gold carbene intermediate. The reactivities of these intermediates were tempered by using bidentate phosphine ligands, leading to a more chemoselective reaction process, thus opening new opportunities for applying oxidative gold catalysis in novel method development (Luo et al., 2012).
Coupling Reactions and Dimerization
The Suzuki coupling reaction has been employed for the functionalization of oxazole positions, as detailed by Ferrer Flegeau et al. (2006). This process involves the rapid coupling of 2-aryl-4-trifloyloxazoles with various aryl and heteroaryl boronic acids, yielding good to excellent results. This methodology also facilitated the synthesis of novel classes of homo- and heterodimeric 4,4-linked dioxazoles (Ferrer Flegeau et al., 2006).
Anticonvulsant Properties
Wei et al. (2010) synthesized a series of 6-(3-substituted-4H-1,2,4-triazol-4-yl)-2-phenylbenzo[d]oxazoles and evaluated their anticonvulsant effects and neurotoxicity. The results revealed that certain compounds showed promising anticonvulsant properties with relatively low neurotoxicity, indicating potential therapeutic applications (Wei et al., 2010).
Antiprotozoal Activity
Carballo et al. (2017) investigated the in vitro antiprotozoal activity of 2-amino-4-phenyloxazole derivatives against Giardia lamblia and Trichomonas vaginalis. The study found that certain derivatives exhibited significant activity, surpassing that of the commercial drug metronidazole in some cases, highlighting their potential as antiprotozoal agents (Carballo et al., 2017).
Tautomerization and Transmetalation
Ruiz and Perandones (2009) demonstrated the transformation of oxazole molecules N-coordinated to manganese(i) into their corresponding carbene tautomers. These tautomers were then transmetalated to gold(i), providing insights into the reactivity and potential applications of these heterocyclic carbenes (Ruiz & Perandones, 2009).
Corrosion Inhibition
Ehsani et al. (2014) synthesized 1,4-Ph(OX)2(Ts)2 and investigated its action as a corrosion inhibitor on aluminum alloy in an acidic medium. The study provided insights into the adsorption behavior and the efficiency of the inhibitor, contributing to the understanding of corrosion processes and prevention methods (Ehsani et al., 2014).
Safety And Hazards
Orientations Futures
Oxazole-based molecules, including 2-(4-Propylbenzoyl)oxazole, have a wide spectrum of biological activities and are becoming a significant heterocyclic nucleus in medicinal chemistry . They have potential therapeutic applications in treating various diseases, leading to increased interest in synthesizing diverse oxazole derivatives .
Propriétés
IUPAC Name |
1,3-oxazol-2-yl-(4-propylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-3-10-4-6-11(7-5-10)12(15)13-14-8-9-16-13/h4-9H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLNLEMDZDCPIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=NC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642092 |
Source


|
| Record name | (1,3-Oxazol-2-yl)(4-propylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Propylbenzoyl)oxazole | |
CAS RN |
898760-07-1 |
Source


|
| Record name | 2-Oxazolyl(4-propylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,3-Oxazol-2-yl)(4-propylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

